Methyl 4-(3-aminobenzofuran-2-yl)-4-oxobutanoate
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Overview
Description
Methyl 4-(3-aminobenzofuran-2-yl)-4-oxobutanoate is a synthetic organic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-aminobenzofuran-2-yl)-4-oxobutanoate typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzonitrile with 2-bromoacetophenone under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-aminobenzofuran-2-yl)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under mild conditions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted benzofuran derivatives.
Scientific Research Applications
Methyl 4-(3-aminobenzofuran-2-yl)-4-oxobutanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with anti-inflammatory, anti-cancer, and anti-microbial properties.
Material Science: The compound can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of Methyl 4-(3-aminobenzofuran-2-yl)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the benzofuran core can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Acetylbenzofuran-3-yl) methacrylamide
- (3-Amino-1-benzofuran-2-yl) (4-fluorophenyl)methanone
- (3-((Dimethylamino)methyl)-1-benzofuran-2-yl)(phenyl)methanone
Uniqueness
Methyl 4-(3-aminobenzofuran-2-yl)-4-oxobutanoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. Its structural features make it a versatile compound for various scientific research applications.
Biological Activity
Methyl 4-(3-aminobenzofuran-2-yl)-4-oxobutanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound has a unique chemical structure characterized by the following components:
- Aminobenzofuran moiety : This contributes to the compound's ability to interact with biological targets.
- Oxobutanoate group : This functional group is often associated with various biological activities.
The compound's molecular formula is C14H15N1O3, and it has a molecular weight of approximately 245.28 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may exhibit:
- Antioxidant properties : Potentially reducing oxidative stress in cells.
- Anticancer activity : By inhibiting certain cancer cell lines, possibly through modulation of signaling pathways.
Pharmacological Studies
- Antitumor Activity :
- Enzyme Inhibition :
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound in breast cancer models demonstrated a dose-dependent reduction in tumor size. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, highlighting its potential as a therapeutic agent .
Case Study 2: Antioxidant Activity
Research exploring the antioxidant properties of this compound revealed that it effectively scavenges free radicals, thereby protecting cellular components from oxidative damage. This property could be beneficial in preventing diseases associated with oxidative stress .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds was conducted:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Compound A | Benzofuran derivative | Moderate anticancer activity |
Compound B | Similar oxoester group | Strong antioxidant properties |
This compound | Unique aminobenzofuran structure | High cytotoxicity against cancer cells, strong antioxidant |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the benzofuran ring : Utilizing appropriate precursors and reagents.
- Introduction of the oxobutanoate moiety : Through esterification or acylation reactions.
Properties
IUPAC Name |
methyl 4-(3-amino-1-benzofuran-2-yl)-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-17-11(16)7-6-9(15)13-12(14)8-4-2-3-5-10(8)18-13/h2-5H,6-7,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBFPHIJQNHQBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)C1=C(C2=CC=CC=C2O1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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